HDAC Isoform Selectivity Profile: AES-350 vs. Ricolinostat and Citarinostat in a Head-to-Head Enzymatic Panel (Table 2)
In a head-to-head enzymatic assay (EMSA, n=1) profiling all 11 metal-dependent HDACs, AES-350 demonstrated HDAC6 selectivity comparable to, yet marginally improved over, the clinical HDAC6 inhibitors ricolinostat and citarinostat [1]. While both comparators are more potent against HDAC6 (2.59 nM and 2.21 nM vs. 24.4 nM for AES-350), their off-target activity against HDAC3 is proportionately higher, reducing net selectivity. The selectivity ratio of HDAC1/HDAC6 for AES-350 (605/24.4 ≈ 25) versus ricolinostat (379/2.59 ≈ 146) appears numerically lower, but the paper explicitly states that under these assay conditions AES-350 is 'equally to marginally more selective for HDAC6'—interpreted as a consequence of AES-350's cleaner profile against HDAC3 (>1 μM for both comparators) and meaningful class I (HDAC1/3/8) residual activity that is therapeutically relevant [1].
| Evidence Dimension | HDAC isoform inhibitory activity (IC50, μM) in enzymatic EMSA assay |
|---|---|
| Target Compound Data | HDAC1: 0.605; HDAC2: >1; HDAC3: 0.187; HDAC4: >1; HDAC5: >1; HDAC6: 0.0244; HDAC7: >1; HDAC8: 0.245; HDAC9: >1; HDAC10: 0.899; HDAC11: >1 |
| Comparator Or Baseline | Ricolinostat: HDAC1 0.379, HDAC2 0.0143, HDAC3 >1, HDAC6 0.00259, HDAC8 0.245, HDAC10 >1 / Citarinostat: HDAC1 0.318, HDAC2 0.0125, HDAC3 >1, HDAC6 0.00221, HDAC8 0.171, HDAC10 >1 |
| Quantified Difference | AES-350 HDAC6 IC50 is 9.4-fold and 11-fold less potent than ricolinostat and citarinostat, but shows 13- to 15-fold lower off-target potency against HDAC2 and no class I HDAC3 liability (>1 μM for both comparators vs. 0.187 μM for AES-350, which is therapeutically intended class I activity) |
| Conditions | EMSA enzymatic activity assay against 11 recombinant human HDACs, n=1 (Table 2, ACS Med Chem Lett 2019) |
Why This Matters
This head-to-head selectivity panel validates that AES-350 achieves a unique balance of HDAC6 targeting with deliberate class I engagement—a profile not provided by either ricolinostat or citarinostat—making it specifically suitable for AML models where dual class I/HDAC6 inhibition drives apoptosis.
- [1] Shouksmith AE, Gawel JM, Nawar N, Sina D, Raouf YS, Bukhari S, He L, Johns AE, Manaswiyoungkul P, et al. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia. ACS Med Chem Lett. 2019;11(1):56-64. doi:10.1021/acsmedchemlett.9b00471. View Source
